반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C; 20 min, 0 °C

참조

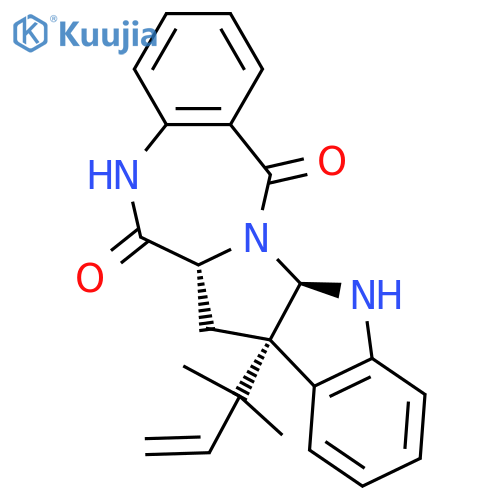

Ir-Catalyzed Reverse Prenylation of 3-Substituted Indoles: Total Synthesis of (+)-Aszonalenin and (-)-Brevicompanine B

Ruchti, Jonathan; et al ,

Journal of the American Chemical Society ,

2014 ,

136(48) ,

16756-16759